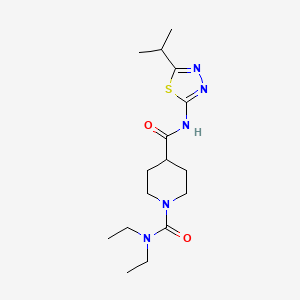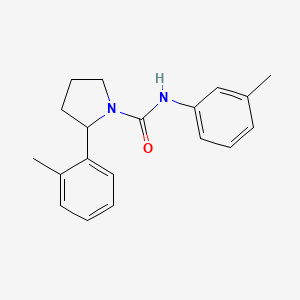
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide, also known as BDF, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDF belongs to the family of furan-based compounds and is known for its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide is not fully understood. However, it is believed that 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide interacts with various biological targets such as enzymes, receptors, and ion channels. 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain receptors involved in inflammatory responses.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide in lab experiments is its ability to interact with various biological targets. This makes it a versatile tool for studying various biological processes. Additionally, 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been shown to exhibit low toxicity in animal models, making it a relatively safe compound to work with. However, one of the limitations of using 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide. One area of interest is the development of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide-based diagnostic tools for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide and its potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide involves the reaction of 4-bromoaniline and 3,4-dimethylaniline with furan-2-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran and is typically carried out at room temperature under nitrogen atmosphere. The resulting product is purified using column chromatography and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been studied for its potential use as a diagnostic tool for various diseases.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-12-3-8-16(11-13(12)2)21-19(22)18-10-9-17(23-18)14-4-6-15(20)7-5-14/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPVTPOIZVCOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6008305.png)
![1-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6008314.png)
![6-chloro-2-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6008330.png)
![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6008338.png)
![N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6008340.png)
![(2-methoxyphenyl)(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B6008352.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,3-dihydro-1H-inden-1-yl)benzamide](/img/structure/B6008361.png)
![8-{[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6008365.png)
![4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6008377.png)

![1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B6008394.png)


![3,5-dichloro-4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6008413.png)